molecular formula C17H16N4O4 B2800832 (Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 1006442-35-8

(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2800832
CAS No.: 1006442-35-8
M. Wt: 340.339
InChI Key: GYDKKGONSIGLAV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with an amide, a nitrile, and a carboxylic acid functional group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The specific synthesis route for this compound would depend on the starting materials and the desired substitution pattern on the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry . These techniques can confirm the presence of the pyrazole ring and the various functional groups.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the pyrazole ring and the various functional groups. For example, the amide and carboxylic acid groups could participate in acid-base reactions, and the nitrile group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Inhibition of Mycolic Acid Biosynthesis : Cyclopropene and cyclopropane derivatives, similar in function to the methoxyphenyl and pyrazole components of the compound, have been explored as inhibitors of mycolic acid biosynthesis in mycobacteria. Such studies aim at identifying potential treatments against mycobacterial infections by targeting key biochemical pathways (Hartmann et al., 1994).

  • Antimicrobial and Cytotoxic Activities : Derivatives of pyrazole and pyrimidine, which share a similar methoxyphenyl component with the compound, have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells and antimicrobial properties. This research contributes to the development of new pharmacologically active agents (Hassan et al., 2014).

  • Dye-Sensitized Solar Cells : Analogous compounds featuring a cyanoprop-2-enoic acid moiety have been utilized in dye-sensitized solar cells (DSSCs), demonstrating how minor alterations in the molecular structure (e.g., changing oxygen to sulfur within the donor unit) can significantly affect the device's efficiency and operational characteristics (Robson et al., 2013).

  • Synthetic Methodologies : Research on synthetic methodologies involving components like methoxyphenyl and pyrazole has led to the development of diverse organic compounds. These studies not only enhance our understanding of chemical synthesis but also pave the way for new materials with potential applications in various fields (Zolfigol et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many pyrazole derivatives exhibit their biological activities by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the potential applications of this compound in medicine, given the known biological activities of many pyrazole derivatives . This could involve further studies on its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety .

Properties

IUPAC Name

(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-25-14-4-2-11(3-5-14)16-13(8-12(9-18)17(23)24)10-21(20-16)7-6-15(19)22/h2-5,8,10H,6-7H2,1H3,(H2,19,22)(H,23,24)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKKGONSIGLAV-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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